N-Acetyldopamine dimers B
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Overview
Description
N-Acetyldopamine dimers B: is a dimer form of N-Acetyldopamine, a compound known for its biological activities. This compound is derived from natural sources, such as the traditional Chinese medicine Isaria cicadae . This compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyldopamine dimers B involves the dimerization of N-Acetyldopamine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. it is known that the compound can be derived from natural sources, such as Isaria cicadae .
Industrial Production Methods: The compound is primarily used for research purposes and is not widely produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-Acetyldopamine dimers B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the dimer. These derivatives are studied for their potential biological activities .
Scientific Research Applications
Chemistry: In chemistry, N-Acetyldopamine dimers B is used as a model compound to study dimerization reactions and the behavior of polyphenolic compounds .
Biology: In biological research, this compound is studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects in treating conditions such as ulcerative colitis and neuroinflammatory diseases .
Mechanism of Action
N-Acetyldopamine dimers B exerts its effects by inhibiting key inflammatory pathways. Specifically, it inhibits the TLR4/NF-κB and NLRP3/Caspase-1 pathways, which are involved in the regulation of inflammation and immune responses . By targeting these pathways, this compound can reduce the expression of pro-inflammatory factors and alleviate symptoms of inflammatory diseases .
Comparison with Similar Compounds
N-Acetyldopamine: The monomer form of N-Acetyldopamine dimers B, known for its role in sclerotization in insects.
Molossusamide A-C: Other N-Acetyldopamine dimers identified from the dung beetle Catharsius molossus, which have shown inhibitory effects towards COX-1 and COX-2.
Uniqueness: this compound is unique due to its specific dimeric structure and its ability to inhibit multiple inflammatory pathways. This makes it a promising candidate for the development of new therapeutic agents targeting inflammatory and neuroinflammatory diseases .
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2S,3R)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |
InChI Key |
VUANWDRZYTXGPI-VQTJNVASSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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